2-Bromo-1-chloro-4-methoxymethyl-benzene
Overview
Description
“2-Bromo-1-chloro-4-methoxymethyl-benzene” is a chemical compound with the molecular formula C7H6BrClO . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with bromo, chloro, and methoxymethyl groups . The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound .Chemical Reactions Analysis
As a benzene derivative, “this compound” can undergo various types of reactions. For instance, it might participate in nucleophilic substitution reactions, especially in the presence of electron-withdrawing groups .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 221.479, a density of 1.6±0.1 g/cm3, a boiling point of 244.3±20.0 °C at 760 mmHg, and a melting point of 179-180℃ .Scientific Research Applications
Total Synthesis of Natural Products
A study by Akbaba et al. (2010) reported the total synthesis of a biologically active natural product starting from a related compound through a series of steps, demonstrating the utility of methoxymethyl-substituted aryl methyl ethers in synthetic organic chemistry. This showcases the role of similar compounds in synthesizing complex molecules of biological interest (Akbaba et al., 2010).
Pharmaceutical Intermediate Manufacturing
Zhang et al. (2022) discussed the scale-up of an industrial process for synthesizing a key intermediate used in the manufacturing of therapeutic SGLT2 inhibitors for diabetes therapy. The compound serves as a pivotal intermediate in creating a family of promising diabetes medications, highlighting its importance in pharmaceutical manufacturing (Zhang et al., 2022).
Molecular Electronics
Research by Stuhr-Hansen et al. (2005) demonstrated the use of simple and accessible aryl bromides as building blocks for molecular wires. Methoxymethyl-substituted benzene derivatives serve as precursors for various oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, crucial for developing molecular electronic devices (Stuhr-Hansen et al., 2005).
Synthesis and Characterization of Antagonists
Cheng De-ju (2015) explored the synthesis and structural characterization of N-piperidine benzamides CCR5 antagonists, starting from chloromethyl benzene derivatives. This research contributes to the development of novel non-peptide CCR5 antagonists with potential therapeutic applications (Cheng De-ju, 2015).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-bromo-1-chloro-4-(methoxymethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-11-5-6-2-3-8(10)7(9)4-6/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UICDKZUJMDDRBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=C(C=C1)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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